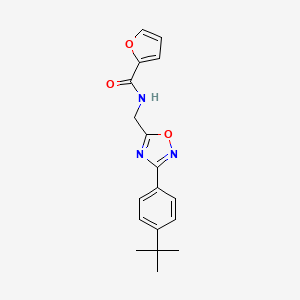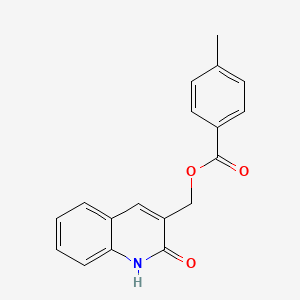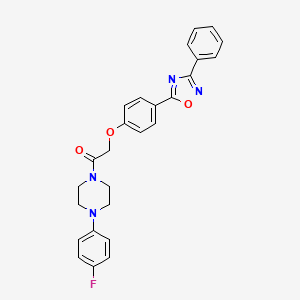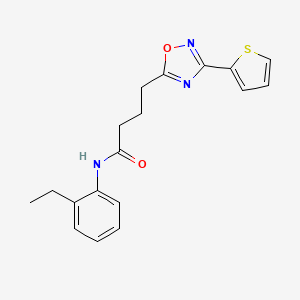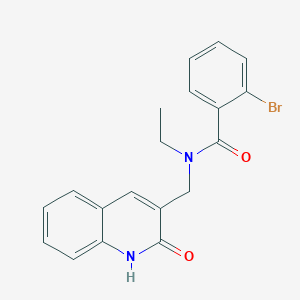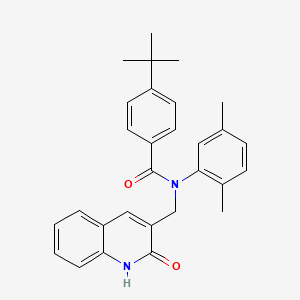![molecular formula C19H18N4O2 B7718190 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Synthesis Analysis
The main methods of synthesis for these compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In some cases, the corresponding acids undergo condensation and hydrolysis followed by cyclization to yield pyrazoloquinolines .Molecular Structure Analysis
These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]quinolines and 2H-pyrazolo[3,4-b]quinolines . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Mecanismo De Acción
The mechanism of action of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the central nervous system. This compound has been shown to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. This binding leads to the modulation of GABAergic transmission, which can result in the inhibition of neuronal excitability and the reduction of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of seizures. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, chronic pain, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide has a number of advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to the use of this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are a number of future directions for research on N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide, including the investigation of its potential applications in the treatment of various neurological disorders, the elucidation of its mechanism of action, and the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to explore the potential toxicity of this compound and to identify any potential drug interactions that may occur. Overall, the extensive research on this compound has shown that this compound has a great deal of potential for use in scientific research and the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide involves a multistep process that begins with the reaction of a substituted pyrazole with an aldehyde to produce a pyrazolo[3,4-b]quinoline intermediate. This intermediate is then reacted with a furan carboxylic acid derivative to yield the final product, this compound. The synthesis of this compound has been optimized over the years, and various modifications to the reaction conditions have been reported in the literature to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a number of interesting effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of neuronal excitability. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, chronic pain, and anxiety.
Propiedades
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-3-8-23-18-14(11-13-7-6-12(2)10-15(13)20-18)17(22-23)21-19(24)16-5-4-9-25-16/h4-7,9-11H,3,8H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSYXFBCBKIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

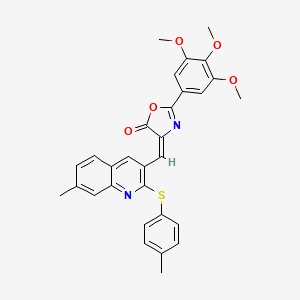

![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)


![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
